molecular formula C12H25N3O B5334563 N-butyl-4-propylpiperazine-1-carboxamide

N-butyl-4-propylpiperazine-1-carboxamide

Cat. No.: B5334563
M. Wt: 227.35 g/mol
InChI Key: ORSNYNCVDQOHHR-UHFFFAOYSA-N
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Future Directions

The future directions for research on “N-butyl-4-propyl-1-piperazinecarboxamide” and similar compounds could include further investigation into their synthesis, properties, and potential applications. For example, some piperazine derivatives have been studied for their potential as anti-tubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-propylpiperazine-1-carboxamide typically involves the reaction of 4-propylpiperazine with butyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-butyl-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-butylpiperazine-1-carboxamide
  • 4-propylpiperazine-1-carboxamide
  • N-propylpiperazine-1-carboxamide

Uniqueness

N-butyl-4-propylpiperazine-1-carboxamide is unique due to its specific combination of butyl and propyl groups attached to the piperazine ring. This structural configuration imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-butyl-4-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-5-6-13-12(16)15-10-8-14(7-4-2)9-11-15/h3-11H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSNYNCVDQOHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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